![molecular formula C11H13NO7 B1422792 4-Nitrophenyl beta-L-arabinopyranoside CAS No. 72732-54-8](/img/structure/B1422792.png)
4-Nitrophenyl beta-L-arabinopyranoside
Overview
Description
4-Nitrophenyl beta-L-arabinopyranoside is a derivative of arabinopyranose . It has a molecular weight of 271.23 . It is typically stored in a freezer .
Molecular Structure Analysis
The IUPAC name for 4-Nitrophenyl beta-L-arabinopyranoside is 4-nitrophenyl beta-L-arabinopyranoside . The InChI code is 1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 .Physical And Chemical Properties Analysis
4-Nitrophenyl beta-L-arabinopyranoside has a molecular weight of 271.23 . It is typically stored in a freezer .Scientific Research Applications
Enzyme Activity Studies
4-Nitrophenyl beta-L-arabinopyranoside is commonly used as a substrate in enzymatic assays to study the activity of various enzymes. For example, it can be used to determine the activity of arabinofuranosidase (Abf) by measuring the release of 4-nitrophenol under standard conditions . This compound is also utilized to study the substrate activities of specific enzymes like TlAbf51 .
Biotechnological Applications
In biotechnology, this compound may be involved in characterizing novel enzymes from different sources. For instance, it has been used to characterize three novel α-L-arabinofuranosidases from a high-temperature compost metagenome, which were expressed in Escherichia coli and purified for further study .
Mechanism of Action
Target of Action
4-Nitrophenyl beta-L-arabinopyranoside is primarily targeted towards enzymes such as arabinofuranosidase . These enzymes play a crucial role in the hydrolysis of arabinofuranosides, a type of glycoside, into their constituent sugars and aglycones .
Mode of Action
The compound acts as a substrate for the enzyme arabinofuranosidase . Upon interaction with the enzyme, it undergoes hydrolysis, a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule . This results in the release of 4-nitrophenol and L-arabinopyranose .
Result of Action
The hydrolysis of 4-Nitrophenyl beta-L-arabinopyranoside results in the release of 4-nitrophenol and L-arabinopyranose . The 4-nitrophenol can be measured spectrophotometrically, making this compound useful in enzyme assays . On the other hand, L-arabinopyranose, a type of sugar, can be further metabolized by the cell.
Action Environment
The action of 4-Nitrophenyl beta-L-arabinopyranoside is influenced by various environmental factors. For instance, the activity of arabinofuranosidase, the enzyme that hydrolyzes this compound, can be affected by factors such as temperature and pH . Moreover, the compound’s stability may be influenced by storage conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKRYCCUGBBV-UKKRHICBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl beta-L-arabinopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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